molecular formula C20H25N3S B5846655 N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline

N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline

Cat. No. B5846655
M. Wt: 339.5 g/mol
InChI Key: XLJAOVDVSHMMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as Lu AE58054 and belongs to the class of compounds known as 5-HT6 receptor antagonists. The 5-HT6 receptor is a subtype of serotonin receptor that is involved in various physiological and pathological processes, including cognition, memory, and mood regulation.

Mechanism of Action

The 5-HT6 receptor is primarily expressed in the central nervous system and is involved in various physiological processes, including cognition, memory, and mood regulation. The antagonism of this receptor by N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline is believed to improve cognitive function and memory by increasing the release of neurotransmitters such as acetylcholine and dopamine.
Biochemical and physiological effects:
N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, reducing anxiety-like behavior, and enhancing the neurogenesis process. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline in lab experiments is its high affinity and selectivity for the 5-HT6 receptor, which allows for precise targeting of this receptor. However, one of the limitations of using this compound is its potential toxicity and adverse effects, which may limit its clinical applications.

Future Directions

There are several future directions for research on N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline, including investigating its potential therapeutic applications in various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia. Further studies are also needed to determine the optimal dosage and administration route of the compound and to investigate its long-term safety and efficacy. Additionally, research on the compound's mechanism of action and its interaction with other neurotransmitter systems may provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline involves a multi-step process that starts with the reaction of 2-methylphenylpiperazine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with N,N-dimethylaniline in the presence of a catalyst to yield the final product.

Scientific Research Applications

N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have a high affinity for the 5-HT6 receptor and acts as a selective antagonist, which means it blocks the receptor's activity.

properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3S/c1-16-6-4-5-7-19(16)22-12-14-23(15-13-22)20(24)17-8-10-18(11-9-17)21(2)3/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJAOVDVSHMMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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